![molecular formula C12H14O3S B11718388 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol CAS No. 2006278-32-4](/img/structure/B11718388.png)
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a pentynol moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol umfasst typischerweise die folgenden Schritte:
Herstellung des Ausgangsmaterials: Die Synthese beginnt mit der Herstellung von 4-(Methylsulfonyl)phenylacetylen.
Additionsreaktion: Das Phenylacetylen unterliegt einer Additionsreaktion mit einem geeigneten Alkohol, wie z. B. 2-Butin-1,4-diol, unter basischen Bedingungen, um das gewünschte Produkt zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die Optimierung der Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von Katalysatoren, die Temperaturkontrolle und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Alkin-Gruppe in Alkene oder Alkane umwandeln.
Substitution: Der Phenylring kann elektrophile oder nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Natriumwolframat.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohle (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Nukleophile können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkene oder Alkane.
Substitution: Verschiedene substituierte Phenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird bei der Entwicklung und Synthese von selektiven Cyclooxygenase-2 (COX-2)-Inhibitoren eingesetzt, die entzündungshemmende Eigenschaften besitzen.
Biologische Studien: Die Verbindung wird auf ihre antimikrobielle und entzündungshemmende Aktivität untersucht.
Materialwissenschaften: Es kann als Baustein für die Synthese von fortschrittlichen Materialien mit spezifischen Eigenschaften eingesetzt werden.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Cyclooxygenase-Enzymen. Die Verbindung hemmt die Aktivität von COX-2, wodurch die Produktion von proinflammatorischen Mediatoren reduziert wird . Diese Hemmung wird durch die Bindung der Verbindung an das aktive Zentrum des Enzyms erreicht, wodurch die Umwandlung von Arachidonsäure in Prostaglandine verhindert wird.
Wirkmechanismus
The mechanism of action of 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol involves its interaction with molecular targets such as cyclooxygenase enzymes. The compound inhibits the activity of COX-2, reducing the production of pro-inflammatory mediators . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(4-Methylsulfonylphenyl)indol-Derivate: Diese Verbindungen zeigen ebenfalls COX-2-hemmende Aktivität und wurden auf ihre antimikrobielle und entzündungshemmende Aktivität untersucht.
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Diese Verbindungen sind selektive COX-2-Inhibitoren mit potenziellen therapeutischen Anwendungen.
Einzigartigkeit
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die es ihm ermöglichen, effektiv mit COX-2-Enzymen zu interagieren. Seine Pentynol-Einheit bietet zusätzliche Stellen für chemische Modifikationen, wodurch die Synthese einer Vielzahl von Derivaten mit unterschiedlichen biologischen Aktivitäten ermöglicht wird.
Eigenschaften
CAS-Nummer |
2006278-32-4 |
|---|---|
Molekularformel |
C12H14O3S |
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
2-(4-methylsulfonylphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H14O3S/c1-4-9-12(2,13)10-5-7-11(8-6-10)16(3,14)15/h1,5-8,13H,9H2,2-3H3 |
InChI-Schlüssel |
VLDFQLHGXMMULR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#C)(C1=CC=C(C=C1)S(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


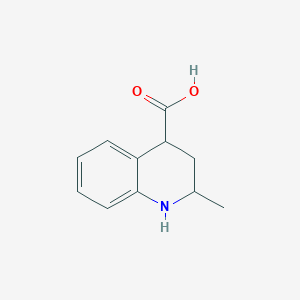
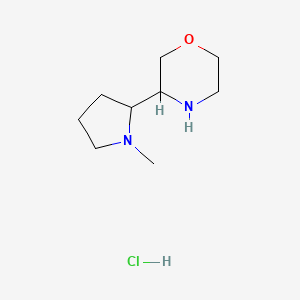
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
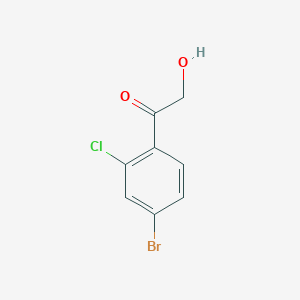
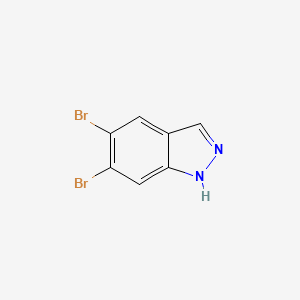
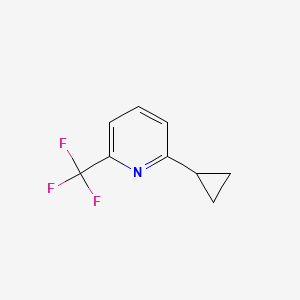
![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
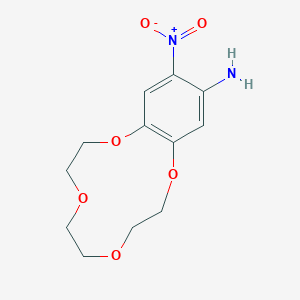
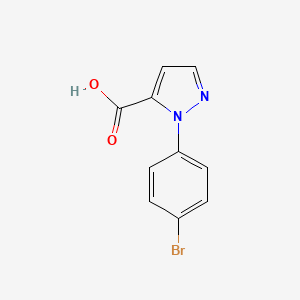
![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)
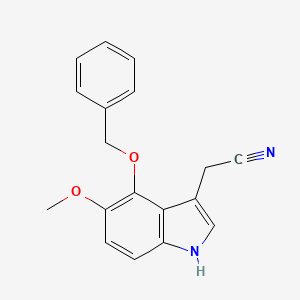
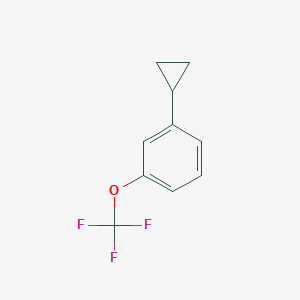
![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
